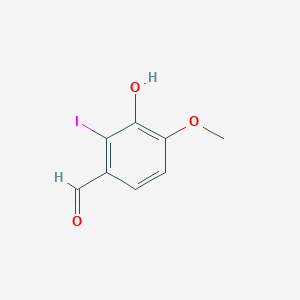

3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Beschreibung

Contextualization within the Class of Iodinated Hydroxy-Methoxybenzaldehydes

3-Hydroxy-2-iodo-4-methoxybenzaldehyde belongs to a specific subgroup of substituted benzaldehydes known as iodinated hydroxy-methoxybenzaldehydes. This class of compounds is characterized by the presence of at least one iodine atom, a hydroxyl group (-OH), and a methoxy (B1213986) group (-OCH3) on the benzaldehyde (B42025) framework. The specific arrangement of these functional groups on the aromatic ring gives rise to various isomers, each with unique electronic and steric properties.

For instance, an isomer of the title compound, 5-iodovanillin (B1580916) (4-hydroxy-3-iodo-5-methoxybenzaldehyde), is a well-known derivative of vanillin (B372448). nih.gov Another related compound is 2-hydroxy-4-methoxybenzaldehyde (B30951), which has been investigated for its potential as a tyrosinase inhibitor and antifungal agent. thegoodscentscompany.comnih.gov The subject of this article, this compound, also known as 2-iodoisovanillin, is distinguished by the ortho-positioning of the iodine atom relative to the hydroxyl group. sigmaaldrich.com This particular substitution pattern is crucial in defining its chemical behavior and potential applications.

Below is a table detailing the key identifiers and properties of this compound.

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 138490-94-5 sigmaaldrich.comnih.gov |

| Molecular Formula | C8H7IO3 sigmaaldrich.comnih.gov |

| Molecular Weight | 278.04 g/mol sigmaaldrich.comnih.gov |

| InChI | InChI=1S/C8H7IO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3 sigmaaldrich.comnih.gov |

| InChIKey | KLXKKFGRNPBWGM-UHFFFAOYSA-N sigmaaldrich.comnih.gov |

| SMILES | COC1=C(C(=C(C=C1)C=O)I)O nih.gov |

Historical Perspectives on Related Aromatic Aldehyde Research

The study of aromatic aldehydes dates back to the 19th century with the isolation of benzaldehyde, the simplest aromatic aldehyde. A significant milestone in the history of these compounds was the work of German chemist Justus von Liebig in 1835, who was the first to isolate these molecules. sigmaaldrich.com Later, in 1903, Auguste Darzens developed a method for the synthesis of aldehydes. sigmaaldrich.com These early discoveries laid the foundation for extensive research into the synthesis and properties of a vast number of substituted aromatic aldehydes. Over the years, a variety of methods have been developed for the synthesis of substituted benzaldehydes, reflecting the enduring importance of this class of compounds in organic chemistry. acs.org

Rationale for Investigating this compound

The scientific interest in this compound stems from several key factors. The presence of multiple functional groups—aldehyde, hydroxyl, methoxy, and iodo—makes it a valuable building block for the synthesis of more complex molecules. tandfonline.com The aldehyde group can participate in a variety of chemical transformations, while the hydroxyl and methoxy groups can direct the regioselectivity of further reactions. The iodine atom can be replaced by other functional groups through cross-coupling reactions, offering a pathway to a diverse range of derivatives. acs.org

Furthermore, substituted benzaldehydes and their derivatives are known to exhibit a wide range of biological activities. For example, benzaldehyde itself has been studied for its potential as an antibiotic modulator. nih.gov The related compound, 3-hydroxy-4-methoxybenzaldehyde (isovanillin), has been used as a starting material for the synthesis of the anticancer drug (Z)-combretastatin A-4. sigmaaldrich.com The structural similarities to these biologically active compounds provide a strong rationale for investigating the potential therapeutic applications of this compound and its derivatives.

Current Research Landscape and Gaps in the Field

The current research landscape for substituted benzaldehydes is vibrant, with ongoing efforts to develop new synthetic methodologies and explore their applications in medicinal chemistry and materials science. acs.orgmdpi.com The synthesis of various substituted benzaldehydes, including those with methoxy and other functional groups, is an active area of research. acs.org

Despite the broad interest in this class of compounds, a survey of the scientific literature reveals that this compound is not as extensively studied as some of its isomers, such as 5-iodovanillin or 2-hydroxy-4-methoxybenzaldehyde. nih.govresearchgate.net While its synthesis and basic chemical properties are documented, there is a noticeable gap in the understanding of its biological activity profile. Further research is needed to fully elucidate the potential of this compound in areas such as drug discovery and as a precursor for novel functional materials. The unique substitution pattern of this compound suggests that it may possess distinct properties worthy of more detailed investigation.

Strategies for Aromatic Iodination

The introduction of an iodine atom onto the aromatic ring is a critical step in the synthesis of this compound. This can be achieved through several methods, including direct and indirect iodination techniques, as well as through the use of ultrasound to promote the reaction.

Direct Iodination Techniques

Direct iodination involves the direct reaction of an aromatic compound with an iodinating agent. These methods are often suitable for electron-rich aromatic systems where the existing substituents activate the ring towards electrophilic substitution. For precursors to this compound, such as isovanillin (3-hydroxy-4-methoxybenzaldehyde), the hydroxyl and methoxy groups direct the incoming electrophile.

Several reagent systems have been developed for the direct iodination of activated aromatic aldehydes. One common method involves the use of iodine in the presence of an oxidizing agent. For example, a combination of iodine and iodic acid has been shown to be an effective reagent for the iodination of hydroxylated aromatic aldehydes and ketones. researchgate.netresearchgate.net Another green chemistry approach utilizes Oxone® and potassium iodide in an aqueous solution to achieve iodination of vanillin. gctlc.orgtandfonline.com N-iodosuccinimide (NIS) in acetic acid is another effective reagent for the regioselective iodination of hydroxybenzaldehydes. chemicalbook.com

The table below summarizes various direct iodination methods applicable to phenolic aldehydes.

| Starting Material | Iodinating Agent | Solvent | Reaction Conditions | Yield |

| 4-Hydroxybenzaldehyde | N-Iodosuccinimide | Acetic Acid | Room Temperature, 16h | 50% chemicalbook.com |

| Vanillin | Oxone®, KI | Water | Reflux, 1h | ~47% (recrystallized) tandfonline.com |

| Vanillin | I₂, NaI, NaHCO₃ | Water | Not specified | Not specified tandfonline.com |

| Hydroxylated Aldehydes | I₂, Iodic Acid | Ethanol (B145695) | Reflux, 5 min | Excellent researchgate.net |

| Vanillin | NaI₃·NaI | Water | 80°C, 4h | Quantitative erowid.orgmdma.ch |

Indirect Iodination via Precursor Functionalization

Indirect iodination methods involve the conversion of a pre-existing functional group on the aromatic ring into an iodine substituent. A common precursor for this transformation is an amino group, which can be converted to a diazonium salt and subsequently displaced by iodide. This method, known as the Sandmeyer reaction, offers a high degree of regioselectivity as the position of iodination is determined by the initial position of the amino group. Although a lengthy process, it has been a reported route for the synthesis of iodinated isovanillin derivatives. nih.gov

Another indirect approach involves metallation of the aromatic ring followed by quenching with an iodine source. Deprotometalation using a strong base, such as an organolithium reagent, can create a nucleophilic aromatic species that readily reacts with molecular iodine. This technique is particularly useful for substrates that are sensitive to nucleophilic attack. mdpi.com

Ultrasound-Promoted Iodination Approaches

The use of ultrasound in chemical synthesis has gained attention as a method to enhance reaction rates and yields. Ultrasound irradiation can promote the formation of reactive species and increase mass transfer, leading to more efficient chemical transformations. Research has shown that ultrasound can be successfully employed to promote the iodination of aromatic compounds in the presence of iodine and hydrogen peroxide in water. amanote.com This approach offers a potentially greener and more efficient alternative to conventional methods for the synthesis of iodinated aromatic compounds.

Approaches to Introducing Hydroxyl and Methoxy Moieties on the Benzaldehyde Scaffold

The precise placement of hydroxyl and methoxy groups on the benzaldehyde ring is crucial for the synthesis of this compound. This can be achieved through selective protection, deprotection, alkylation, and demethylation strategies, as well as through directed ortho-formylation and hydroxylation sequences.

Selective Alkylation and Demethylation Strategies

Selective alkylation and demethylation are key strategies for manipulating the hydroxyl and methoxy groups on a benzaldehyde precursor. For instance, starting from a dihydroxybenzaldehyde, selective monomethylation can be achieved by choosing appropriate reagents and reaction conditions. The synthesis of 4-methoxysalicylaldehyde from 2,4-dihydroxybenzaldehyde has been accomplished through selective monomethylation using sodium bicarbonate in toluene. researchgate.net

Conversely, selective demethylation of a dimethoxybenzaldehyde derivative is another important tool. Reagents such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃) with ethyl mercaptan can be used to cleave methoxy groups. researchgate.net The selectivity of demethylation can often be controlled by the reaction conditions and the steric and electronic properties of the substrate. For example, in some cases, the methoxy group ortho to a carbonyl group can be preferentially cleaved due to chelation with a Lewis acid. researchgate.net The selective demethylation of 3,4-dimethoxy-substituted aromatic aldehydes and ketones has also been reported. acs.org

The following table outlines some reagents used for selective demethylation.

| Substrate Type | Demethylating Agent | Potential Selectivity |

| 5-bromo-2,4-dimethoxybenzaldehyde | BBr₃ | Can be effective for ether cleavage researchgate.net |

| 5-bromo-2,4-dimethoxybenzaldehyde | AlCl₃ with ethyl mercaptan | Potential for selective cleavage of the 2-methoxy group researchgate.net |

| 3,4-dimethoxy aromatic aldehydes | Not specified | Selective demethylation is achievable acs.org |

| 2,5-dimethoxybenzaldehyde | Not specified | Selective demethylation to 5-hydroxy-2-methoxybenzaldehyde acs.org |

Ortho-Formylation and Hydroxylation Sequences

Ortho-formylation is a powerful technique for introducing an aldehyde group specifically at the position ortho to a hydroxyl group. This high regioselectivity is often achieved through chelation control. The Duff reaction and methods employing paraformaldehyde with magnesium dichloride-triethylamine are effective for the ortho-formylation of phenols. researchgate.netmdma.ch This strategy can be used to construct the desired substitution pattern on the aromatic ring. For example, formylation of 3-methoxyphenol (B1666288) can yield 2-hydroxy-4-methoxybenzaldehyde. mdma.ch

Subsequent hydroxylation of a formylated intermediate could also be a viable strategy, although this is generally a more challenging transformation to achieve with high regioselectivity on an electron-deficient benzaldehyde ring. A more common approach would be to start with a precursor that already contains the desired hydroxyl and methoxy groups, or can be easily converted to it, and then perform the formylation and iodination steps. An efficient synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde has been reported, which involves an ortho-formylation step followed by selective demethylation to yield the final product. whiterose.ac.ukresearchgate.net

The table below provides examples of ortho-formylation reactions.

| Phenolic Substrate | Formylating Agent | Base/Catalyst | Product | Yield |

| 3-Methoxyphenol | Paraformaldehyde | MgCl₂-Et₃N | 2-Hydroxy-4-methoxybenzaldehyde | Good mdma.ch |

| Estradiol | Paraformaldehyde | MgCl₂-Et₃N | 2-Formylestradiol | Excellent orgsyn.org |

| Alkyl-substituted phenols | Paraformaldehyde | MgCl₂-Et₃N | Corresponding salicylaldehydes | Excellent mdma.ch |

Synthetic Methodologies for this compound

The synthesis of this compound, also known as 2-iodoisovanillin, involves strategic chemical transformations to introduce the specific arrangement of iodo, hydroxyl, and methoxy functional groups on the benzaldehyde scaffold. The following sections detail various synthetic approaches, from multi-step sequences involving cyclization and labeling to the optimization of reaction conditions and considerations for sustainable practices.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-2-iodo-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXKKFGRNPBWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460613 | |

| Record name | 3-Hydroxy-2-iodo-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138490-94-5 | |

| Record name | 3-Hydroxy-2-iodo-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-2-iodo-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 3 Hydroxy 2 Iodo 4 Methoxybenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by a carbonyl carbon that is electrophilic, making it susceptible to attack by nucleophiles. This inherent reactivity is a central feature of the molecule's chemical behavior.

The polarized carbon-oxygen double bond of the aldehyde group readily undergoes nucleophilic addition. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol. The presence of the electron-donating hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring can modulate the electrophilicity of the carbonyl carbon, potentially influencing the rate and equilibrium of these reactions.

Aldol (B89426) Condensation: While specific examples of aldol condensation involving 3-Hydroxy-2-iodo-4-methoxybenzaldehyde are not extensively documented in the provided search results, the general mechanism of aldol condensation is relevant. In the presence of a base, an enolate can be formed from a suitable carbonyl compound, which then acts as a nucleophile, attacking the aldehyde carbon of this compound. The resulting aldol adduct can subsequently dehydrate to form an α,β-unsaturated carbonyl compound. The steric hindrance from the ortho-iodo group and the electronic effects of the ring substituents would likely influence the feasibility and outcome of such reactions.

Schiff Base Formation: The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. researchgate.net This condensation reaction is a cornerstone of its chemistry, providing a pathway to a diverse range of derivatives. researchgate.netqub.ac.uk The reaction is typically catalyzed by an acid or base and proceeds through a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the Schiff base. semanticscholar.org The formation of these compounds is confirmed by the appearance of a characteristic imine (C=N) stretching frequency in their IR spectra. semanticscholar.org

A variety of Schiff bases have been synthesized from vanillin (B372448) and its derivatives, highlighting the versatility of this reaction. researchgate.netresearchgate.net These reactions are often carried out in solvents like ethanol (B145695) and may be facilitated by methods such as trituration or refluxing. researchgate.netsemanticscholar.org The resulting Schiff bases can be crystalline solids and are often characterized using techniques like FTIR, ¹H NMR, and ¹³C NMR spectroscopy. semanticscholar.orgresearchgate.net

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents can convert the aldehyde to the corresponding carboxylic acid, 3-hydroxy-2-iodo-4-methoxybenzoic acid. The reaction proceeds by the addition of the oxidant to the aldehyde, followed by elimination to form the carboxylic acid.

Reduction: Conversely, the aldehyde can be reduced to 3-hydroxy-2-iodo-4-methoxybenzyl alcohol. This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is another key reactive site in the molecule, participating in reactions typical of phenols.

Esterification: The phenolic hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the acylating agent.

Etherification: The hydroxyl group can also be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide. Reductive etherification of similar hydroxybenzaldehydes has been shown to yield the corresponding ethers. osti.gov

The presence of both a hydroxyl group and an aldehyde or imine group in an ortho position allows this compound and its Schiff base derivatives to act as chelating ligands for metal ions. researchgate.netresearchgate.net The hydroxyl oxygen and the nitrogen of the imine group can coordinate to a metal center, forming stable chelate rings. semanticscholar.org

Schiff bases derived from hydroxybenzaldehydes are well-known for their ability to form stable complexes with a variety of transition metals. researchgate.netmdpi.com The formation of these metal complexes is often evidenced by shifts in the IR and NMR spectra of the ligand upon coordination. semanticscholar.org For instance, the C=N stretching frequency in the IR spectrum may shift to a lower or higher wavenumber, and the chemical shifts of the protons near the coordination sites in the ¹H NMR spectrum may be altered. The coordination of the phenolic oxygen is often indicated by the disappearance of the O-H stretching vibration. semanticscholar.org These complexes have been studied for their diverse structural and electronic properties. mdpi.com

Reactivity of the Aromatic Ring and Iodine Substituent

The reactivity of this compound is dictated by the electronic and steric effects of its substituents. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance. The iodine (-I) substituent is a weakly deactivating yet ortho, para-directing group. In contrast, the formyl (-CHO) group is a deactivating, meta-directing group.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on the this compound ring is directed to the two unsubstituted carbons, C5 and C6. The directing effects of the existing substituents determine the regioselectivity of these reactions.

The hydroxyl group at C3 strongly directs incoming electrophiles to its ortho positions (C2, occupied by iodine) and its para position (C5).

The methoxy group at C4 directs electrophiles to its ortho positions (C3, occupied by hydroxyl, and C5) and its para position (C6).

The iodo group at C2 directs to its ortho (C3) and para (C6) positions.

The formyl group at C1 directs to its meta positions (C3 and C5).

The powerful activating and directing effects of the hydroxyl and methoxy groups are dominant. Both groups strongly favor substitution at the C5 position. The formyl group also weakly directs to C5. The methoxy and iodo groups direct towards C6, but the cumulative and powerful directing influence towards C5 makes it the most nucleophilic and sterically accessible site for electrophilic attack. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are predicted to occur predominantly at the C5 position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Coupling, Suzuki-Miyaura Coupling)

The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions due to its relatively low bond dissociation energy, which facilitates the initial oxidative addition step to the palladium(0) catalyst. This makes this compound an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to synthesize biaryl compounds.

Heck Coupling: This reaction couples the aryl iodide with an alkene to form a substituted alkene. The reaction typically favors the formation of the more stable E-isomer of the product.

The table below summarizes the expected outcomes for these key cross-coupling reactions.

| Reaction Type | Coupling Partner | Typical Catalyst/Base | Generic Product Structure |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | A biaryl or vinyl-substituted benzaldehyde (B42025) derivative |

| Heck | Alkene (CH₂=CHR') | Pd(OAc)₂ / Et₃N | An alkene-substituted benzaldehyde derivative |

These reactions provide a powerful platform for the structural diversification of the this compound core, enabling the synthesis of a wide array of more complex molecules.

Halogen Dance Reactions

The halogen dance is a base-catalyzed isomerization reaction in which a halogen atom migrates from one position to another on an aromatic ring. researchgate.net This reaction typically requires a very strong base, such as lithium diisopropylamide (LDA), to deprotonate an aromatic carbon, initiating the rearrangement. researchgate.net

For this compound, the most acidic proton is that of the phenolic hydroxyl group. In the presence of a strong base, this proton would be abstracted preferentially, forming a phenoxide. This deprotonation would increase the electron density of the aromatic ring, potentially disfavoring a subsequent deprotonation of a ring carbon, which is necessary to initiate the halogen dance. While theoretically possible under specific conditions, the halogen dance is not a commonly anticipated reaction pathway for this substrate due to the presence of the acidic phenolic proton. No documented instances of a halogen dance reaction involving this compound have been found in scientific literature.

Spectroscopic and Structural Elucidation of 3 Hydroxy 2 Iodo 4 Methoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their connectivity. For 3-Hydroxy-2-iodo-4-methoxybenzaldehyde, the ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, the two aromatic protons, the methoxy (B1213986) protons, and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) would be critical in confirming the substitution pattern on the benzene (B151609) ring. Specifically, the coupling between the two aromatic protons would help to establish their relative positions.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would be expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (aldehydic, aromatic, methoxy). The carbon attached to the iodine atom would be expected to show a characteristic upfield shift due to the heavy atom effect.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule. Solid-state NMR could provide information about the molecular structure and dynamics in the solid phase. Currently, there is no published literature detailing the use of these advanced techniques for this specific compound.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H), aldehyde (C=O and C-H), methoxy (C-O), and aromatic (C=C and C-H) functional groups. The position and shape of the O-H stretching band would provide information about hydrogen bonding. The C=O stretching frequency of the aldehyde would be a prominent feature.

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would also be expected to show bands corresponding to the various functional groups, particularly the aromatic ring vibrations. However, no experimental Raman data for this compound has been found in the surveyed literature.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This provides critical information about the molecular weight and elemental composition of a compound. For this compound (C₈H₇IO₃), the exact molecular weight is 278.04 g/mol . nih.gov The monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, is 277.94399 Da. nih.gov

In a typical mass spectrometry experiment, the molecule is ionized, resulting in a molecular ion [M]⁺ or [M]⁻. The most accurate mass measurements would show this ion at approximately m/z 277.94. Depending on the ionization technique used, other adducts may be observed. Predicted values for common adducts of this compound are presented in the table below. uni.lu

While detailed experimental studies on the specific fragmentation pathway of this compound are not widely available in the surveyed literature, the fragmentation of benzaldehydes generally involves characteristic losses. Common fragmentation patterns for substituted benzaldehydes include the loss of a hydrogen atom ([M-1]), the formyl radical ([M-29]), and carbon monoxide ([M-28]). For this particular molecule, cleavage of the methoxy group (loss of CH₃, [M-15]) or fragmentation involving the iodine and hydroxyl groups would also be expected under electron ionization conditions.

| Adduct Type | Predicted m/z |

|---|---|

| [M]⁺ | 277.94345 |

| [M+H]⁺ | 278.95128 |

| [M+Na]⁺ | 300.93322 |

| [M-H]⁻ | 276.93672 |

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For this compound, the aromatic ring, the carbonyl group of the aldehyde, and the hydroxyl and methoxy substituents constitute the principal chromophores. These groups, in conjugation, are expected to result in characteristic absorption bands in the UV region. However, specific experimental data detailing the absorption maxima (λmax) for this compound in various solvents were not found in the reviewed scientific literature.

X-ray Crystallography for Solid-State Structure Determination

To date, a published single-crystal X-ray diffraction study for this compound has not been located in the surveyed literature. Consequently, definitive experimental data on its crystal system, space group, and unit cell dimensions are not available. Such a study would be required to confirm its solid-state structure and intermolecular interactions, such as hydrogen bonding.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. The experimental results (often reported as "Found") are compared against the theoretical percentages calculated from the molecular formula ("Calculated"). This comparison is crucial for verifying the purity and empirical formula of a newly synthesized or isolated compound.

The molecular formula for this compound is C₈H₇IO₃. Based on this formula, the theoretical elemental composition has been calculated. While these theoretical values provide a benchmark, experimental "Found" percentages from published analyses were not available in the searched literature.

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 34.57% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 2.54% |

| Iodine | I | 126.904 | 1 | 126.904 | 45.64% |

| Oxygen | O | 15.999 | 3 | 47.997 | 17.26% |

| Total Molecular Weight | 278.045 g/mol |

Derivatization and Structural Modifications of 3 Hydroxy 2 Iodo 4 Methoxybenzaldehyde

Synthesis of Schiff Base Derivatives and Metal Complexes

The aldehyde functional group of 3-hydroxy-2-iodo-4-methoxybenzaldehyde is a prime site for the synthesis of imines, commonly known as Schiff bases. This is typically achieved through a condensation reaction with primary amines. The reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group). researchgate.netresearchgate.net

The general procedure for synthesizing Schiff bases from related hydroxybenzaldehydes involves dissolving the aldehyde and a primary amine in an appropriate solvent, such as ethanol (B145695), often with a catalytic amount of acid, and refluxing the mixture. nih.govmdpi.com The resulting Schiff base product can then be isolated upon cooling or removal of the solvent. researchgate.net These derivatives are significant not only as synthetic intermediates but also for their wide-ranging applications in various fields. researchgate.netnih.gov

Furthermore, the Schiff bases derived from this compound can act as versatile ligands for coordinating with metal ions. The presence of the phenolic hydroxyl group and the imine nitrogen atom creates a bidentate or potentially polydentate chelation site. mdpi.comijaem.net This allows for the formation of stable metal complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). mdpi.comnih.govijaem.netnih.gov The synthesis of these metal complexes generally involves reacting the Schiff base ligand with a metal salt in a suitable solvent. mdpi.comijaem.net The resulting complexes often exhibit distinct geometries, such as octahedral or square planar, and possess unique spectroscopic and magnetic properties. nih.govijaem.net

Table 1: Examples of Schiff Base Reactions and Metal Complex Formation

| Starting Aldehyde | Reactant | Product Type | Metal Ion (for complexes) | Reference |

|---|---|---|---|---|

| 3-Hydroxy-4-methoxybenzaldehyde | 3-Oxobutanehydrazide | Schiff Base (Hydrazone) | Co(II), Ni(II) | ijaem.net |

| 2-Hydroxy-4-methoxybenzaldehyde (B30951) | 4-Aminobenzoic acid ethyl ester | Schiff Base | Cu(II) | mdpi.com |

| 2-Hydroxy-4-methoxybenzaldehyde | Isonicotinic acid hydrazide | Schiff Base | - | researchgate.netfigshare.com |

Functionalization at the Hydroxyl and Methoxy (B1213986) Positions

The hydroxyl and methoxy groups on the aromatic ring offer additional avenues for structural modification, primarily through alkylation and acylation reactions, leading to the formation of ethers and esters.

Alkylation of the phenolic hydroxyl group introduces an alkyl chain, converting the phenol (B47542) into an ether. This reaction is typically performed using an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide.

Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride, to form an ester. This reaction is often carried out in the presence of a base like pyridine, which neutralizes the HCl byproduct. A patent describing the esterification of the related compound 3-methoxyphenol (B1666288) highlights the feasibility of this transformation. google.com

The synthesis of ethers and esters from this compound significantly alters its hydrogen-bonding capabilities and lipophilicity. The conversion of the hydroxyl group to an ether or ester removes the acidic proton, which can have a profound impact on the molecule's chemical behavior.

Conversely, the methoxy group is generally stable but can be cleaved to regenerate a hydroxyl group, a reaction known as demethylation. For instance, treatment of the related 3-iodo-4-methoxybenzaldehyde (B1300997) with a strong Lewis acid like boron tribromide results in the formation of 3-iodo-4-hydroxybenzaldehyde. chemicalbook.com This newly formed hydroxyl group can then be subjected to alkylation or acylation with different reagents to create novel ether or ester derivatives that were not accessible from the starting material.

Modifications at the Aldehyde Moiety

The aldehyde group is one of the most versatile functional groups in organic chemistry, and in this compound, it can be converted into a variety of other functionalities.

The aldehyde can be readily oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate (B83412) or Jones reagent. In some cases, unintended oxidation to a carboxylic acid can occur, for example, during an attempted Baeyer-Villiger reaction on a similar substituted benzaldehyde (B42025). whiterose.ac.uk

Reduction of the aldehyde group yields a primary alcohol. This transformation is typically accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting benzyl (B1604629) alcohol derivative introduces a new hydroxyl group, offering further sites for derivatization.

The aldehyde can also be converted to an amine through reductive amination. This process involves the initial formation of an imine or enamine by reacting the aldehyde with ammonia (B1221849) or a primary or secondary amine, followed by reduction of the intermediate in situ.

As an extension of Schiff base formation, the aldehyde moiety readily reacts with hydroxylamine (B1172632) and its derivatives to form oximes, and with hydrazines and hydrazides to form hydrazones. researchgate.net These reactions are straightforward condensation processes. nih.gov

The synthesis of oximes is generally achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297). chemicalbook.com For example, the closely related compound vanillin (B372448) is converted to its oxime by refluxing with hydroxylammonium sulfate (B86663) and sodium acetate in ethanol. chemicalbook.com

Hydrazones are synthesized by condensing the aldehyde with a hydrazine (B178648) or, more commonly, a substituted hydrazide. nih.govnih.govmdpi.com Research has documented the successful synthesis of N'-(3-Hydroxy-2-iodo-4-methoxybenzylidene)-4-methoxybenzohydrazide by refluxing this compound with 4-methoxybenzohydrazide in methanol (B129727) with a catalytic amount of acetic acid. nih.gov This demonstrates the direct applicability of this reaction to the target compound.

Table 2: Synthesis of Imine Derivatives from Aldehydes

| Derivative Type | Reagent | General Reaction Conditions | Product Example | Reference |

|---|---|---|---|---|

| Hydrazone | 4-Methoxybenzohydrazide | Reflux in methanol with catalytic acetic acid | N'-(3-Hydroxy-2-iodo-4-methoxybenzylidene)-4-methoxybenzohydrazide | nih.gov |

| Oxime | Hydroxylamine Hydrochloride | Reaction in the presence of a base (e.g., silica (B1680970) gel, sodium acetate) | 3-Methoxy-4-hydroxy benzaldehyde oxime | nih.govchemicalbook.com |

Regioselective Transformations of the Iodinated Aromatic Ring

The presence of an iodine atom on the aromatic ring of this compound is of significant synthetic interest. The carbon-iodine (C-I) bond is considerably weaker than corresponding carbon-bromine or carbon-chlorine bonds, making the iodine atom an excellent leaving group. This reactivity enables highly regioselective transformations at the C-2 position, particularly through transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are exceptionally well-suited for modifying aryl iodides. organic-chemistry.org These methods allow for the precise and predictable formation of new carbon-carbon and carbon-heteroatom bonds at the site of iodination. The inherent reactivity of the C-I bond ensures that these transformations occur specifically at the C-2 position, leaving the other positions on the aromatic ring untouched. The efficiency of these couplings highlights the advantage of using an aryl iodide precursor over less reactive aryl bromides or chlorides. nih.gov

Key regioselective transformations that can be applied to this compound include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new C-C bond, introducing novel aryl or vinyl substituents.

Sonogashira Coupling: The coupling with terminal alkynes to install alkynyl moieties, which are valuable for extending conjugation or as handles for further functionalization.

Heck-Mizoroki Coupling: Formation of a C-C bond with an alkene, leading to substituted styrenyl derivatives.

Buchwald-Hartwig Amination: The synthesis of N-aryl products by coupling with various amines, amides, or carbamates.

Cyanation: Introduction of a nitrile group, a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine.

The success of these transformations often depends on the careful selection of catalysts, ligands, and reaction conditions to ensure compatibility with the existing aldehyde and phenolic hydroxyl groups. organic-chemistry.org

Table 1: Potential Regioselective Cross-Coupling Reactions at the C-2 Position

| Coupling Reaction | Coupling Partner | Bond Formed | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | C-C (sp²-sp²) | Biphenyl derivatives |

| Sonogashira | R-C≡CH | C-C (sp²-sp) | Alkynylbenzaldehyde derivatives |

| Heck-Mizoroki | H₂C=CHR | C-C (sp²-sp²) | Styrenyl derivatives |

| Buchwald-Hartwig | R₂NH | C-N | N-Aryl amine derivatives |

| Stille | R-Sn(Bu)₃ | C-C | Alkyl, vinyl, or aryl substituted derivatives |

| Cyanation | KCN or Zn(CN)₂ | C-CN | Cyanobenzaldehyde derivatives |

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. This compound serves as an excellent starting point for SAR exploration due to its multiple functionalization points. By systematically modifying each part of the molecule, researchers can probe the steric, electronic, and hydrogen-bonding requirements of a biological target, such as an enzyme or receptor.

The design of analogs can be approached by considering modifications at four primary sites:

The Aldehyde Group (C-1): This group is a key site for modification. It can undergo reductive amination to form a wide array of secondary and tertiary amines, or it can be converted into Schiff bases (imines). Reduction to a primary alcohol or oxidation to a carboxylic acid provides further diversity.

The Iodo Group (C-2): As detailed in the previous section, the iodine atom is a versatile handle for introducing a wide range of substituents via cross-coupling reactions. Replacing the bulky, electron-donating iodine with different groups (e.g., small alkyl chains, different aryl rings, or hydrogen-bonding moieties) allows for a detailed exploration of the binding pocket at this position.

The Hydroxyl Group (C-3): The phenolic hydroxyl group is a potential hydrogen bond donor and can be crucial for target interaction. It can be converted into ethers or esters to investigate the importance of this hydrogen-bonding capability and to modulate the compound's lipophilicity.

The Methoxy Group (C-4): While often less synthetically accessible for modification, demethylation to a hydroxyl group can be performed to explore the effect of an additional hydrogen bond donor.

SAR studies on related radioiodinated compounds have shown that the presence and position of iodine can significantly impact binding affinity for biological targets, such as protein aggregates. rsc.org In these studies, the length of conjugated systems attached to the iodinated ring was systematically varied, revealing a direct correlation between structure, target affinity, and brain uptake. rsc.org This underscores the importance of the iodo-substituent not just as a synthetic handle, but as an integral part of the pharmacophore itself.

Table 2: Strategic Modifications for SAR Analog Synthesis

| Modification Site | Reaction Type | Resulting Functional Group | Purpose of Modification |

|---|---|---|---|

| Aldehyde (C-1) | Reductive Amination | -CH₂-NHR | Introduce basic groups, explore H-bonding |

| Aldehyde (C-1) | Wittig Reaction | -CH=CHR | Extend conjugation, alter geometry |

| Iodo Group (C-2) | Cross-Coupling (e.g., Suzuki) | -Aryl, -Alkyl, etc. | Probe steric/electronic effects at C-2 |

| Hydroxyl Group (C-3) | Etherification (e.g., Williamson) | -OR | Block H-bond donation, alter lipophilicity |

| Hydroxyl Group (C-3) | Esterification | -OC(O)R | Create prodrugs, modify polarity |

| Methoxy Group (C-4) | Demethylation | -OH | Introduce second H-bond donor |

Compound List

Investigation of Biological Activities and Pharmacological Potential of 3 Hydroxy 2 Iodo 4 Methoxybenzaldehyde and Its Derivatives

Antimicrobial Activity Studies

The antimicrobial efficacy of benzaldehyde (B42025) derivatives has been explored against a range of pathogenic and spoilage microorganisms. These studies are crucial in the search for new agents to combat microbial resistance and foodborne illnesses.

Research has demonstrated that certain benzaldehyde derivatives possess notable antibacterial properties. For instance, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), a related compound, has been shown to be effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govresearchgate.net Studies have determined the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of HMB against S. aureus to be 1024 µg/ml and 2 x MIC, respectively. nih.gov The mechanism of action appears to involve disruption of the bacterial cell membrane. nih.gov

Another study investigated the antibacterial activity of the essential oil from the root bark of Periploca sepium, of which 2-hydroxy-4-methoxybenzaldehyde is the main component (78.8%). nih.gov Both the essential oil and the isolated compound exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. nih.gov

While specific data on 3-Hydroxy-2-iodo-4-methoxybenzaldehyde is limited in the provided search results, the activity of its close derivatives suggests a potential area for further investigation. The antibacterial activity of various benzaldehydes against foodborne pathogens like Escherichia coli and Staphylococcus aureus has been a subject of interest, with some derivatives showing significant efficacy. nih.govfrontiersin.org For example, gentisaldehyde and 2,3-dihydroxybenzaldehyde (B126233) have shown antimicrobial activity against bovine mastitis S. aureus strains with a MIC50 of 500 mg/L. frontiersin.org

Table 1: Antibacterial Activity of Benzaldehyde Derivatives

| Compound/Extract | Bacterium | MIC | MBC/BA₅₀ | Reference |

| 2-Hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus | 1024 µg/ml | 2 x MIC | nih.gov |

| Essential oil of Periploca sepium (78.8% HMB) | Various bacteria | 80 - 300 µg/mL | 125 - 300 µg/mL | nih.gov |

| 2-Hydroxy-4-methoxybenzaldehyde | Various bacteria | 80 - 300 µg/mL | 125 - 300 µg/mL | nih.gov |

| Gentisaldehyde | Staphylococcus aureus | 500 mg/L (MIC₅₀) | - | frontiersin.org |

| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus | 500 mg/L (MIC₅₀) | - | frontiersin.org |

| 2,3-Dihydroxybenzaldehyde | Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, Salmonella enterica | - | 670 mg/L | frontiersin.org |

| Gentisaldehyde | Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, Salmonella enterica | - | 1460 mg/L | frontiersin.org |

| Benzaldehyde | Various bacteria | 6 - 10 mM | - | nih.gov |

The antifungal properties of benzaldehyde derivatives have also been a focus of research, particularly in the context of agricultural and food safety. These compounds have shown potential in controlling the growth of mycotoxin-producing fungi.

A derivative, 2-hydroxy-4-methoxybenzaldehyde (HMB), has demonstrated significant antifungal activity against Fusarium graminearum, a major pathogen in agriculture. nih.gov The minimum inhibitory concentration (MIC) for inhibiting mycelial growth was found to be 200 μg/mL. nih.gov The study also highlighted that HMB could reduce the production of deoxynivalenol (B1670258) (DON), a mycotoxin, by 93.59%. nih.gov

Furthermore, HMB isolated from Decalepis hamiltonii was tested against several seed-borne fungal pathogens. researchgate.net The MIC values varied between 350 µg/ml and 650 µg/ml depending on the fungal species. researchgate.net Other benzaldehyde derivatives have also shown promise in inhibiting aflatoxin production by Aspergillus flavus. nih.gov While a direct link to antifumonisin efficacy for this compound is not explicitly detailed, the broad antifungal and anti-mycotoxigenic properties of its analogs are evident.

Table 2: Antifungal Activity of Benzaldehyde Derivatives

| Compound | Fungal Species | MIC | Additional Effects | Reference |

| 2-Hydroxy-4-methoxybenzaldehyde (HMB) | Fusarium graminearum | 200 µg/mL | Reduced deoxynivalenol (DON) production by 93.59% | nih.gov |

| 2-Hydroxy-4-methoxybenzaldehyde | Seed-borne fungi (Alternaria alternata, Drechslera tetramera, Fusarium oxysporum, F. proliferatum, Pyricularia oryzae, Trichoconis padwickii) | 350 - 650 µg/mL | - | researchgate.net |

| Benzaldehyde | Various fungi | 8 - 10 mM | - | nih.gov |

Antioxidant Activity Assessment

The antioxidant potential of phenolic compounds like benzaldehyde derivatives is a significant area of study due to the role of oxidative stress in various diseases.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the free radical scavenging ability of compounds. nih.gov The essential oil of Periploca sepium, rich in 2-hydroxy-4-methoxybenzaldehyde, and the pure compound itself have demonstrated moderate antioxidant activity in DPPH assays. nih.gov Benzaldehyde has also been reported to possess antioxidant activity, with one study noting a maximum activity of 52.9% at a concentration of 8 mM. nih.govknu.ac.kr

The ability of a compound to chelate metal ions, such as ferrous ions (Fe²⁺), is another important antioxidant mechanism. The essential oil of Periploca sepium and its primary constituent, 2-hydroxy-4-methoxybenzaldehyde, have shown moderate activity in ferrozine-ferrous ion chelating assays. nih.gov This indicates their potential to inhibit the generation of reactive oxygen species that can be catalyzed by metal ions.

Table 3: Antioxidant Activity of Benzaldehyde Derivatives

| Compound/Extract | Assay | Result | Reference |

| Essential oil of Periploca sepium | DPPH free radical scavenging | Moderate activity | nih.gov |

| 2-Hydroxy-4-methoxybenzaldehyde | DPPH free radical scavenging | Moderate activity | nih.gov |

| Benzaldehyde | Antioxidant activity | 52.9% at 8 mM | nih.govknu.ac.kr |

| Essential oil of Periploca sepium | Ferrozine-ferrous ion chelating | Moderate activity | nih.gov |

| 2-Hydroxy-4-methoxybenzaldehyde | Ferrozine-ferrous ion chelating | Moderate activity | nih.gov |

Enzyme Inhibition Studies

The interaction of benzaldehyde derivatives with various enzymes is an area of growing research interest. For instance, some benzaldehyde derivatives isolated from the marine fungus Eurotium sp. have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes involved in the inflammatory response. nih.govresearchgate.net Another related compound, 2-hydroxy-4-methoxybenzaldehyde, is known to be a tyrosinase inhibitor. ambeed.com

Furthermore, benzaldehyde has been found to inhibit phenoloxidase, an enzyme crucial for the immune response in insects. nih.govknu.ac.kr While specific enzyme inhibition studies for this compound were not found in the provided search results, the activities of its structural relatives suggest that this could be a fruitful avenue for future research.

Urease Inhibitory Activity

A thorough review of scientific databases and literature reveals no published studies investigating the urease inhibitory activity of this compound. Consequently, there is no available data, such as IC50 values, to report on its potential to inhibit the urease enzyme.

Tyrosinase Inhibition Potential

There are no specific studies in the available scientific literature that evaluate the tyrosinase inhibition potential of this compound. While related benzaldehyde derivatives have been assessed for this activity, data for the title compound is not present in published research. nih.govnih.govsigmaaldrich.com

Cytotoxic and Anticancer Investigations

An extensive search of published literature did not yield any studies that specifically report on the in vitro cytotoxic effects of this compound against human tumor cell lines. Therefore, no data on its potency or efficacy in this regard is currently available. Research has been conducted on the cytotoxicity of other hydroxybenzaldehyde derivatives, but not on this specific iodinated compound. nih.gov

This compound holds potential as a chemical precursor for the synthesis of more complex molecules with therapeutic properties. Combretastatin (B1194345) A-4, a natural product isolated from the African willow tree Combretum caffrum, is a potent inhibitor of tubulin polymerization and has been the subject of extensive research in cancer therapy. tsijournals.com Numerous analogs of combretastatin A-4 have been synthesized to improve its pharmacological profile, and a water-soluble phosphate (B84403) prodrug of combretastatin A-4 is in clinical trials. tsijournals.comnih.gov

The synthesis of combretastatin A-4 analogs often involves the coupling of two substituted benzene (B151609) rings. nih.govresearchgate.net Given its substituted benzaldehyde structure, this compound could theoretically serve as a building block in the synthesis of novel combretastatin A-4 analogs. However, a review of the current scientific literature does not show any specific examples or studies where this compound has been explicitly used as a starting material for the synthesis of combretastatin A-4 analogs.

DNA Interaction Studies

There are no published scientific studies on the DNA binding or interaction of this compound. While computational and spectroscopic studies have been performed on structurally related compounds such as 3-Hydroxy-4-methoxybenzaldehyde to understand their molecular properties, similar analyses for the iodinated title compound are not available in the literature. niscpr.res.in Therefore, its ability to bind to DNA and the nature of any potential interactions remain uninvestigated.

In Silico Screening and Molecular Docking for Biological Targets

In the absence of extensive experimental data, in silico methods such as molecular docking serve as powerful tools to predict the biological targets of a compound and to elucidate its potential mechanism of action at a molecular level.

Direct in silico screening and molecular docking studies specifically for this compound are not extensively reported in the current body of scientific literature. However, research on the closely related analogue, 3-Hydroxy-4-methoxybenzaldehyde (isovanillin), provides valuable insights into the potential interactions of this class of compounds.

A study involving density functional theory (DFT) and molecular docking for 3-Hydroxy-4-methoxybenzaldehyde revealed its potential to interact with biological macromolecules. niscpr.res.in The investigation calculated several chemical properties that are indicative of reactivity and binding potential. niscpr.res.in Molecular docking simulations from this study showed that 3-Hydroxy-4-methoxybenzaldehyde could achieve a low binding energy, suggesting favorable interactions within a protein's binding site. niscpr.res.in

The introduction of an iodine atom at the 2-position, as in this compound, would be expected to modulate its electronic and steric properties. The iodine atom is a large, polarizable halogen that can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. This could potentially lead to altered binding affinities and specificities for various biological targets compared to its non-iodinated counterpart.

A review of vanillin (B372448) derivatives highlights the broad range of biological activities these compounds can possess, including anticancer and antimicrobial effects, which are often rationalized through molecular docking studies to understand their interactions with specific enzymes or receptors. jddtonline.inforesearchgate.net

Detailed research findings for the analogue 3-Hydroxy-4-methoxybenzaldehyde are presented in the tables below. It is important to note that this data is for a related compound and serves as a predictive reference for the potential properties of this compound.

Table 1: Calculated Chemical Properties of 3-Hydroxy-4-methoxybenzaldehyde

| Property | Value |

| Ionisation Potential (I) | Not Specified in Source |

| Electron Affinity (A) | Not Specified in Source |

| Hardness (η) | Not Specified in Source |

| Softness (σ) | Not Specified in Source |

| Lowest Binding Energy | -5.7 (units not specified) niscpr.res.in |

Source: niscpr.res.in

Theoretical and Computational Studies of 3 Hydroxy 2 Iodo 4 Methoxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, energy levels, and electronic distribution with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency, making it suitable for medium-sized molecules like 3-Hydroxy-2-iodo-4-methoxybenzaldehyde. researchgate.net DFT calculations, particularly using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine the electronic properties. niscpr.res.innih.gov

The process begins with a geometry optimization, where the algorithm systematically alters the bond lengths and angles to find the lowest energy conformation on the potential energy surface. For the related compound 3-Hydroxy-4-methoxybenzaldehyde (isovanillin), DFT calculations have been used to determine its stable structure. niscpr.res.in Similar calculations for this compound would reveal how the introduction of a bulky, electron-withdrawing iodine atom at the C-2 position influences the planarity of the benzene (B151609) ring and the orientation of the aldehyde and methoxy (B1213986) groups.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.98 |

| ELUMO | -1.79 |

| Energy Gap (ΔE) | 4.19 |

Calculations are typically performed using methods like DFT B3LYP/6-311++G(d,p). The values presented are representative based on studies of similar molecules. niscpr.res.innih.gov

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. niscpr.res.in These descriptors, derived from conceptual DFT, include ionization potential (I), electron affinity (A), chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω).

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): Measures the resistance to charge transfer. niscpr.res.in Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Chemical Potential (μ = -(I + A) / 2): Represents the escaping tendency of electrons from an equilibrium system.

Global Electrophilicity Index (ω = μ² / 2η): Measures the ability of a molecule to accept electrons.

These indices provide a quantitative framework for predicting the reactivity and interaction sites of this compound.

| Reactivity Descriptor | Calculated Value (eV) |

|---|---|

| Ionization Potential (I) | 5.98 |

| Electron Affinity (A) | 1.79 |

| Chemical Hardness (η) | 2.095 |

| Chemical Potential (μ) | -3.885 |

| Global Electrophilicity Index (ω) | 3.59 |

Values are derived from the HOMO/LUMO energies shown in Table 7.1 and are representative of similar benzaldehyde (B42025) derivatives. niscpr.res.inmdpi.com

Conformational Analysis and Stability

Conformational analysis is essential for understanding the three-dimensional structure and relative stability of different spatial arrangements (conformers) of a molecule. For substituted benzaldehydes, a key conformational feature is the orientation of the aldehyde group relative to the plane of the benzene ring and its adjacent substituents. ias.ac.in

In this compound, the aldehyde group is flanked by a hydroxyl group and an iodine atom. This leads to two primary planar conformers:

s-trans (O-trans): Where the aldehyde oxygen is oriented away from the iodine atom. This conformation can be stabilized by an intramolecular hydrogen bond between the hydrogen of the 3-hydroxyl group and the aldehyde oxygen.

s-cis (O-cis): Where the aldehyde oxygen is oriented towards the iodine atom. This conformation is likely to be less stable due to significant steric hindrance and electrostatic repulsion between the electronegative oxygen and the large iodine atom. acs.org

Computational studies on isovanillin have shown that the conformer stabilized by the intramolecular hydrogen bond is the most stable. nih.gov Therefore, it is highly probable that the s-trans conformer of this compound is the global minimum energy structure. DFT calculations can quantify the energy difference between these conformers and determine the rotational energy barrier around the C-C bond connecting the aldehyde group to the aromatic ring. mdpi.com

Spectroscopic Property Prediction (Vibrational, Electronic, NLO Properties)

Computational methods are highly effective at predicting various spectroscopic properties, providing valuable insights that complement experimental data.

Vibrational Properties: DFT calculations can predict the infrared (IR) and Raman spectra by computing the harmonic vibrational frequencies. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=O stretching of the aldehyde group, or C-I stretching. Comparing the predicted spectrum with experimental data helps in the definitive assignment of vibrational bands. researchgate.net

Electronic Properties: The electronic absorption spectrum (UV-Vis) can be simulated using Time-Dependent Density Functional Theory (TD-DFT). niscpr.res.inmdpi.com This method calculates the excitation energies for transitions from the ground state to various excited states, along with their corresponding oscillator strengths (intensities). These calculations help to understand the nature of electronic transitions, such as π→π* or n→π*, that are responsible for the observed absorption bands. mdpi.com

Non-Linear Optical (NLO) Properties: The NLO response of a molecule is determined by its behavior in the presence of a strong electric field. Quantum chemical calculations can compute key NLO parameters like the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netnih.gov Molecules with significant charge transfer and a large hyperpolarizability value are of interest for applications in optoelectronics. The substituent pattern on the benzene ring of this compound suggests it may possess notable NLO properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While DFT provides insights into the static, minimum-energy properties of a single molecule, MD simulations can model the behavior of a molecule in a more complex environment, such as in a solvent or interacting with other molecules. researchgate.net

For a molecule like this compound, MD simulations could be used to:

Analyze its solvation structure and dynamics in different solvents (e.g., water, ethanol).

Study the stability of intramolecular hydrogen bonds at different temperatures.

Investigate intermolecular interactions, such as hydrogen bonding or π-π stacking, in a condensed phase or crystal lattice.

Although specific MD simulation studies on this compound are not widely available, this technique remains a powerful tool for bridging the gap between the properties of an isolated molecule and its behavior in a realistic chemical system.

Computational Predictions of Biological Activity and Receptor Interactions

While specific computational studies on this compound are not extensively available in publicly accessible literature, the biological activity and potential receptor interactions of this compound can be predicted using various established in silico methodologies. These computational approaches are crucial in modern drug discovery and chemical biology for prioritizing compounds for synthesis and experimental testing. The predictions are based on the structural features of the molecule, including the benzaldehyde core, and the electronic and steric properties of its substituents: the hydroxyl, iodo, and methoxy groups.

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are commonly employed to predict the biological profiles of novel compounds.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are developed by correlating the variation in the biological activity of a series of compounds with changes in their physicochemical properties, which are represented by molecular descriptors. For a compound like this compound, relevant descriptors would include those related to its lipophilicity (logP), electronic properties (e.g., Hammett constants of the substituents), and steric parameters.

Based on QSAR studies of substituted benzaldehydes and phenols, the following activities could be predicted for this compound:

Enzyme Inhibition: Benzaldehyde derivatives have been investigated as inhibitors of various enzymes. For instance, studies on tyrosinase inhibition by 4-substituted benzaldehydes have shown that the nature of the substituent significantly affects the inhibitory activity. While specific predictions for this compound are not available, the presence of a hydroxyl group, which is known to interact with the active site of certain enzymes, suggests potential inhibitory activity.

Receptor Binding: The phenolic hydroxyl group is a key feature for binding to various receptors, including the estrogen receptor. Predictive models for estrogen receptor binding often consider the substitution pattern on the phenol (B47542) ring. The presence and position of the bulky iodo and methoxy groups relative to the hydroxyl group on this compound would be critical factors in determining its potential interaction with such receptors.

Anticancer Activity: Certain benzyloxybenzaldehyde derivatives have demonstrated significant anticancer activity. Computational models could be used to compare the structural and electronic properties of this compound with those of known anticancer agents to predict its potential in this regard.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific receptor or enzyme active site. This method allows for the visualization of potential interactions, such as hydrogen bonds and hydrophobic interactions, and the estimation of binding affinity.

For this compound, molecular docking simulations could be performed against a variety of biological targets to predict its potential interactions. Likely targets for such a molecule, based on its structural motifs, include:

Acetylcholinesterase (AChE): Many compounds with aromatic rings and the potential for hydrogen bonding have been studied as AChE inhibitors. Docking studies could reveal if the hydroxyl and methoxy groups of this compound can form key interactions within the active site of AChE.

Tyrosinase: As mentioned, benzaldehyde derivatives are known tyrosinase inhibitors. Molecular docking could elucidate how the substituents on the benzaldehyde ring of this specific compound might interact with the copper ions in the active site of tyrosinase.

Aldehyde Dehydrogenase (ALDH): Given its aldehyde functional group, this compound could potentially interact with aldehyde dehydrogenases. Docking studies could predict its binding mode and affinity for different ALDH isozymes.

The following table illustrates the type of data that would be generated from molecular docking studies for this compound against various hypothetical protein targets. Please note that these are illustrative values based on typical ranges seen for similar compounds and are not actual predicted data for this specific molecule.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Biological Effect |

| Acetylcholinesterase | -7.5 to -9.0 | Tyr334, Trp84, Phe330 | Inhibition of acetylcholine breakdown |

| Tyrosinase | -6.0 to -8.0 | His263, His259, Val283 | Inhibition of melanin synthesis |

| Estrogen Receptor Alpha | -8.0 to -10.0 | Arg394, Glu353, His524 | Estrogenic or anti-estrogenic activity |

| Aldehyde Dehydrogenase 1A3 | -5.5 to -7.5 | Cys302, Trp177, Val120 | Inhibition of aldehyde metabolism |

Detailed research findings from such computational studies would provide valuable insights into the potential pharmacological profile of this compound, guiding further experimental validation.

Analytical Method Development and Characterization Strategies

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the separation and purification of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound. While specific validated methods for this compound are not extensively published, methods for related benzaldehydes can be adapted. researchgate.netnih.govepa.gov A typical reversed-phase HPLC method would be developed and validated to ensure its accuracy, precision, linearity, and robustness.

A potential HPLC method could employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small percentage of acid like acetic acid to improve peak shape. researchgate.netresearchgate.net Detection is commonly achieved using a UV detector, as the aromatic ring and carbonyl group of the molecule absorb UV radiation. For quantitative analysis, a wavelength of 254 nm is often effective for benzaldehyde (B42025) derivatives. researchgate.netnih.govepa.gov

The validation of such a method would involve assessing parameters like:

Linearity: Analyzing a series of standard solutions of known concentrations to establish a linear relationship between concentration and peak area.

Accuracy: Determining the closeness of the measured value to the true value by analyzing samples with known amounts of the compound.

Precision: Assessing the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

Specificity: Ensuring that the method can accurately measure the analyte in the presence of expected impurities and degradation products.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentration of the analyte that can be reliably detected and quantified.

In specialized applications, such as determining the enantiomeric excess of chiral derivatives of this compound, HPLC with a chiral stationary phase is utilized. uni-muenchen.de

Table 1: Postulated HPLC Method Parameters for this compound Analysis

| Parameter | Suggested Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v), isocratic or gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing the purity of this compound and for identifying volatile impurities. The compound, being amenable to volatilization (potentially after derivatization), can be analyzed by GC to separate it from other components, while MS provides structural information for identification.

A typical GC-MS method for related compounds involves a capillary column, often with a stationary phase like 5% phenyl-methylpolysiloxane. The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points. The mass spectrometer is operated in electron ionization (EI) mode, and spectra are collected over a specific mass range to detect the parent ion and its fragmentation pattern, which is characteristic of the molecule.

Table 2: Exemplary GC-MS Parameters for the Analysis of Related Aromatic Aldehydes

| Parameter | Suggested Conditions |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or semi-polar stationary phase |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Temperature Program | Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Injector Temperature | 250°C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

| Transfer Line Temp. | 280°C |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions that synthesize or modify this compound. uni-muenchen.de By spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel 60 F254), the disappearance of starting materials and the appearance of the product can be visualized over time.

The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used. The ratio of these solvents is adjusted to obtain a retention factor (Rf) for the product that is typically between 0.3 and 0.5 for optimal separation and visualization. Visualization can be achieved under UV light (at 254 nm, where the compound will show a dark spot due to its UV absorbance) or by staining with a chemical reagent such as potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate, which react with the functional groups in the molecule to produce a colored spot. uni-muenchen.de

Table 3: Typical TLC Conditions for Monitoring Reactions of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 or 8:2 v/v) |

| Visualization | UV light (254 nm), Potassium permanganate stain |

| Typical Rf Value | ~0.4 (will vary with exact mobile phase composition) |

Quantitative Analysis Methods

Accurate quantification of this compound is essential for quality control and for use in subsequent applications. Both spectrophotometric and chromatographic methods are suitable for this purpose.

Spectrophotometric Quantification

UV-Visible spectrophotometry can be a straightforward method for the quantification of this compound in a pure solution or a simple mixture. The presence of the phenolic hydroxyl group and the iodinated aromatic ring suggests that the compound could be quantified using methods developed for phenols or iodinated compounds. rsc.orgresearchgate.netui.ac.idtuiasi.ronih.gov